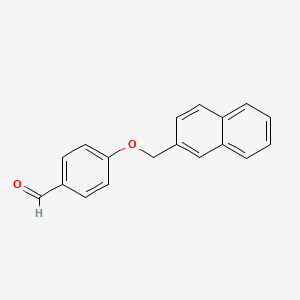

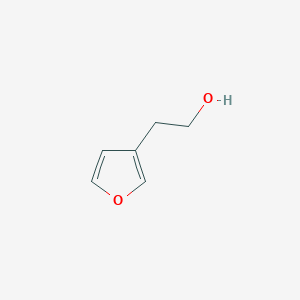

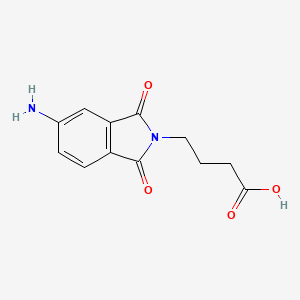

4-(2-Naphthylmethoxy)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a topic of interest in several studies. For instance, the production of 2-hydroxy-4-methoxy benzaldehyde was achieved from the roots of Decalepis hamiltonii using dichloromethane extraction followed by ethanol dissolution . Another study describes the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from 2-(4-hydroxy-but-1-ynyl)benzaldehydes using Jones reagent . These methods highlight the versatility of benzaldehyde derivatives in synthetic chemistry and their potential to be modified into various useful compounds.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex, as indicated by the study on azo-benzoic acids and their precursors, which were characterized using NMR, UV-VIS, and IR spectroscopy, as well as density functional theory . The crystal structure of a related compound, 2-nitro-N'-(2-methoxynaphthylidene)-benzohydrazide, was determined using X-ray crystallography, revealing specific bond lengths and dihedral angles . These studies demonstrate the importance of detailed structural analysis in understanding the properties of benzaldehyde derivatives.

Chemical Reactions Analysis

Benzaldehyde derivatives undergo various chemical reactions. For example, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, derived from benzaldehyde, was shown to undergo photochemical and acid-catalyzed rearrangements . Another compound, 2-hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide, was synthesized and exhibited recognition properties for certain anions . These reactions are crucial for the development of new materials and for understanding the reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are diverse. The study on 2-hydroxy-4-methoxy benzaldehyde from Decalepis hamiltonii roots reported its maximum content and biomass after a specific growth period . The recognition properties of 2-hydroxy-1-naphthylaldehyde N-benzoylthiosemicarbazide for anions were investigated, showing changes in color and UV absorption . These properties are essential for applications in flavoring, sensing, and material science.

Safety and Hazards

Mecanismo De Acción

Mode of Action

This disruption can be achieved with redox-active compounds .

Biochemical Pathways

This disruption can lead to destabilization of cellular redox homeostasis , which can affect various downstream biochemical pathways.

Result of Action

, which can lead to destabilization of cellular redox homeostasis .

Propiedades

IUPAC Name |

4-(naphthalen-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-12-14-6-9-18(10-7-14)20-13-15-5-8-16-3-1-2-4-17(16)11-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZMPNYHVXWFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350073 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172931-93-0 | |

| Record name | 4-(2-naphthylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

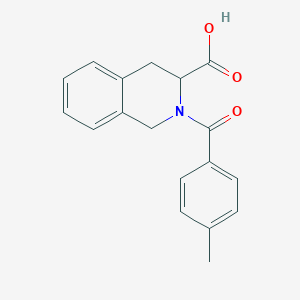

![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)